An In-depth Technical Guide to D-Glucopyranose, Pentaacetate
An In-depth Technical Guide to D-Glucopyranose, Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glucopyranose, pentaacetate, a fully acetylated derivative of D-glucose, is a versatile molecule with significant applications across organic synthesis and the pharmaceutical sciences. Existing as two primary anomers, α-D-glucopyranose, pentaacetate and β-D-glucopyranose, pentaacetate, this compound serves as a crucial intermediate, a protective agent in carbohydrate chemistry, and a biologically active molecule. Its utility in drug development is notable, with applications in prodrug design, solubility enhancement, and as a key component in controlled-release drug delivery systems.[1] Furthermore, it has demonstrated insulinotropic effects, presenting potential as a novel insulin (B600854) secretagogue.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and key applications of D-glucopyranose, pentaacetate, with a focus on its relevance to researchers in drug development.
Physicochemical Properties
D-Glucopyranose, pentaacetate is a white crystalline powder.[2] The acetylation of the hydroxyl groups significantly increases its solubility in organic solvents compared to native glucose, while its solubility in water is limited.[2] The compound is primarily characterized by its two anomeric forms, alpha (α) and beta (β), which differ in the stereochemical orientation of the acetyl group at the anomeric carbon (C-1). This structural difference results in distinct physical properties, such as melting point and specific optical rotation.
Table 1: General and Physicochemical Properties of D-Glucopyranose, Pentaacetate Anomers
| Property | α-D-Glucopyranose, pentaacetate | β-D-Glucopyranose, pentaacetate | Reference(s) |
| Molecular Formula | C₁₆H₂₂O₁₁ | C₁₆H₂₂O₁₁ | [1][4][5] |
| Molecular Weight | 390.34 g/mol | 390.34 g/mol | [1][4][6] |
| CAS Number | 604-68-2 | 604-69-3 | [4][6] |
| Appearance | White crystalline powder | White to off-white crystalline powder | [2][7] |
| Melting Point | 109-111 °C | 130-132 °C | [4][6] |
| Specific Optical Rotation [α]D²⁰ | ≥+98° (c=1 in ethanol) | +4.2° (c=1 in chloroform) | [4][6] |
| IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate (B1210297) | [(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | [8][9] |
Table 2: Spectral Data Summary
| Spectral Data | α-D-Glucopyranose, pentaacetate | β-D-Glucopyranose, pentaacetate | Reference(s) |
| ¹H NMR (300MHz, CDCl₃) | δ = 2.21 (s, 15H, CH₃), 4.11 (m, 2H, CH₂), 4.29 (m, 1H, ring-CH), 5.19 (m, 2H, ring-CH), 5.49 (m, 1H, ring-CH), 6.31 (s, 1H, ring-CH) ppm | Data available, see reference. | [10][11] |
| Mass Spectrometry (GC-MS) | Data available, see reference. | Data available, see reference. | [9][12][13][14] |
| IR Spectrum | Data available, see reference. | Data available, see reference. | [15] |
Synthesis and Experimental Protocols
The synthesis of D-glucopyranose, pentaacetate is typically achieved through the acetylation of D-glucose using acetic anhydride (B1165640). The anomeric selectivity of the reaction is highly dependent on the catalyst and reaction conditions employed. Acidic catalysts, such as perchloric acid or zinc chloride, generally favor the formation of the thermodynamically more stable α-anomer.[16] Conversely, basic catalysts like sodium acetate tend to yield the kinetically favored β-anomer.[16]
Workflow for the General Synthesis of D-Glucopyranose, Pentaacetate
Caption: General workflow for the synthesis of D-Glucopyranose, pentaacetate.
Experimental Protocol 1: Synthesis of α-D-Glucopyranose, Pentaacetate (Acid-Catalyzed)
This protocol is adapted from a method utilizing perchloric acid as the catalyst, which favors the formation of the α-anomer.[11]
-
Materials:
-
D-glucose
-
Acetic anhydride (10 ml)
-
Perchloric acid (70%, 0.7 ml)
-
Ice water
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Place D-glucose in a conical flask containing 10 ml of acetic anhydride.
-
With constant swirling, add 0.7 ml of 70% perchloric acid dropwise. Maintain the temperature below 35 °C.
-
Continue swirling until the glucose is fully dissolved.
-
Allow the mixture to stand at room temperature for 30 minutes.[11]
-
Pour the reaction mixture into a beaker containing ice water with vigorous stirring to precipitate the product.[11]
-
Filter the solid product and wash thoroughly with cold water.
-
Dry the crude product.
-
Recrystallize the dried solid from hot ethanol to obtain pure α-D-glucopyranose, pentaacetate.[11]
-
Experimental Protocol 2: Synthesis of β-D-Glucopyranose, Pentaacetate (Base-Catalyzed)
This protocol utilizes sodium acetate as a catalyst, leading to the preferential formation of the β-anomer.[17][18][19]
-
Materials:
-
D-glucose (e.g., 30.0 g, 0.167 mol)
-
Anhydrous sodium acetate (e.g., 3.0 g, 0.0366 mol)
-
Acetic anhydride (e.g., 142 ml, 1.51 mol)
-
Benzene (B151609) (250 ml) or other suitable organic solvent
-
Water
-
3% Sodium hydroxide (B78521) solution
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Combine D-glucose, anhydrous sodium acetate, and benzene in a round-bottomed flask.
-
Add acetic anhydride to the mixture.
-
Reflux the mixture with stirring for 1.5 to 3 hours.[17]
-
After cooling, add water (e.g., 100 ml) to the reaction mixture to decompose excess acetic anhydride.
-
Neutralize the mixture with a 3% sodium hydroxide solution.[17]
-
Separate the organic layer and concentrate it to yield crude crystals.
-
Recrystallize the crude product from ethanol to obtain pure β-D-glucopyranose, pentaacetate.[17]
-
Applications in Drug Development and Research
D-Glucopyranose, pentaacetate is a valuable molecule for pharmaceutical researchers due to its unique chemical properties and biocompatibility.
-
Prodrug Design: The acetyl groups can function as prodrug moieties. This strategy allows for the creation of a biologically inactive compound that, upon administration, is metabolized to its active form, enabling controlled and targeted drug delivery.[1]
-
Drug Solubility Enhancement: As a highly soluble compound in organic media, it can be used to enhance the solubility of poorly soluble drugs, which is particularly beneficial for improving the bioavailability of certain therapeutic agents.[1]
-
Stabilization and Excipient: It can act as a stabilizing agent, preventing chemical degradation and extending the shelf life of pharmaceuticals.[1] Its biocompatible nature makes it a suitable excipient in various formulations.[1]
-
Controlled Drug Release: D-Glucopyranose, pentaacetate can be incorporated into drug delivery systems, such as biodegradable polymer matrices, to achieve controlled and sustained release profiles of active pharmaceutical ingredients (APIs).[1][20]
-
Protecting Group in Synthesis: In the synthesis of complex carbohydrates and glycosylated APIs, the acetyl groups serve as effective protecting groups for the hydroxyl functions of glucose. This allows for selective chemical modifications at other positions of the molecule.[21]
Logical Flow: D-Glucopyranose, Pentaacetate as a Protecting Group
Caption: Role of pentaacetate as a protecting group in glycoside synthesis.
Biological Activity: Insulinotropic Action
A significant area of research for D-glucopyranose, pentaacetate is its ability to stimulate insulin secretion from pancreatic β-cells, a property known as insulinotropic action.[3][22]
Proposed Mechanism of Insulinotropic Action
Studies on isolated rat pancreatic islets suggest that D-glucopyranose, pentaacetate exerts its effect by being taken up by the islet cells and subsequently hydrolyzed to generate intracellular D-glucose.[23] This intracellular glucose then enters the metabolic pathways that lead to insulin secretion. However, the coupling mechanism between the metabolism of glucose derived from the pentaacetate ester and the secretory events appears to differ from that of extracellular glucose.[23][24] For instance, the insulinotropic effect of the ester is resistant to inhibitors of glucose transport like 3-O-methyl-D-glucose, suggesting it bypasses the standard glucose transport system.[24]
The process mimics the effects of other nutrient secretagogues by stimulating proinsulin biosynthesis and modulating ion channel activity (inhibiting K⁺ outflow and augmenting Ca²⁺ efflux), which are critical steps in insulin exocytosis.[24][25]
Caption: Proposed signaling pathway for the insulinotropic action.
Conclusion
D-Glucopyranose, pentaacetate is a highly valuable and versatile compound for chemical and pharmaceutical research. Its well-defined physicochemical properties, established synthesis protocols, and diverse applications make it an essential tool for drug development professionals. From its role as a fundamental building block in the synthesis of complex glycosides to its potential as a therapeutic agent for stimulating insulin release, D-glucopyranose, pentaacetate continues to be a subject of significant scientific interest. This guide provides the core technical information required for its effective utilization in a research and development setting.
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